1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,4-Dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione, also known as DCAP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. DCAP has been found to possess a range of biochemical and physiological effects, and has been shown to have advantages and limitations in laboratory experiments.
Scientific Research Applications
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been studied for its potential applications in various scientific fields. It has been found to possess anticonvulsant, anti-inflammatory, and antioxidant properties, and has been studied for its potential use in the treatment of various neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. In addition, 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been studied for its potential applications in cancer research, as it has been found to possess anti-tumor properties.
Mechanism of Action
Target of Action
It is known that dichloroanilines, which are part of the compound’s structure, are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
As a derivative of dichloroaniline, it may interact with its targets in a similar manner to other dichloroanilines .
Result of Action
As a derivative of dichloroaniline, it may have similar effects to other dichloroanilines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Advantages and Limitations for Lab Experiments
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to possess a range of advantages and limitations in laboratory experiments. One of the main advantages of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione is its relatively low cost, which makes it an attractive option for laboratory experiments. In addition, 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to be relatively stable, and can be stored for long periods of time without significant degradation. However, 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to be relatively insoluble in water, which can limit its use in certain experiments.
Future Directions
There are numerous potential future directions for the study of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione. One potential future direction is the development of novel formulations of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione, which may allow for more efficient delivery of the compound to target tissues. In addition, further research into the mechanism of action of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione may allow for the development of more effective treatments for neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. Finally, further research into the anti-tumor properties of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione may allow for the development of more effective treatments for cancer.
Synthesis Methods
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione is synthesized via a multi-step process, beginning with the reaction of 2,4-dichloroaniline and phenylhydrazine. The resulting product is then reacted with pyrrole-2,5-dione to form 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione. This reaction is typically carried out under basic conditions, such as sodium hydroxide or potassium hydroxide, and is typically performed at room temperature. The reaction can be catalyzed by a variety of compounds, such as ammonium acetate or acetic anhydride.
properties
IUPAC Name |
1-(2,4-dichloroanilino)-3-phenylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(13(18)8-11)19-20-15(21)9-12(16(20)22)10-4-2-1-3-5-10/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLZDCLRUJFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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